3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol is a compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic compounds known for their diverse biological activities. This specific compound features a propanol side chain attached to a pyrazolo[3,4-b]pyridine core, making it of interest in medicinal chemistry and pharmacological research. The structure of 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol allows for various substitutions that can enhance its biological activity or modify its pharmacokinetic properties.
The compound can be synthesized through various methods, as detailed in scientific literature. Its derivatives have been explored for potential therapeutic applications, particularly in the fields of oncology and neurology, due to their interactions with biological targets such as kinases and receptors involved in disease pathways .
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol is classified as an organic compound within the broader category of heterocyclic compounds. It falls under the subcategory of pyrazolo[3,4-b]pyridines, which are characterized by a fused pyrazole and pyridine ring system. This classification is significant due to the unique properties imparted by the fused ring structure, which influences both chemical reactivity and biological activity.
The synthesis of 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol can be achieved through several synthetic routes:
The synthesis often employs techniques such as refluxing in solvents like ethanol or dimethylformamide under controlled temperatures to ensure high yields and purity of the final product. Catalysts may also be used to facilitate certain reactions, enhancing reaction rates and selectivity.
Key structural data includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm structural integrity during synthesis .
The compound can participate in various chemical reactions due to its functional groups:
Reactions are often conducted under controlled conditions using appropriate solvents and catalysts to maximize yield and minimize side products.
The mechanism of action for 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol involves its interaction with specific biological targets:
In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of potency against target proteins such as serine/threonine kinase 1 (AKT1), suggesting potential applications in cancer therapy .
Physical properties include:
Chemical properties include:
3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol has potential applications in:
Pyrazolo[3,4-b]pyridines exhibit a unique tautomeric equilibrium between 1H- and 2H-isomeric forms, with the 1H-tautomer demonstrating overwhelming thermodynamic dominance. Computational studies using AM1 methods reveal a 37.03 kJ/mol (9 kcal/mol) energy difference favoring the 1H-configuration due to its capacity for complete aromatic delocalization across both rings [2] [7]. This stability arises from the uninterrupted π-electron circulation enabled by the N1-H bonding arrangement, which maintains the pyridine ring's aromaticity while preserving the pyrazole's electronic structure. In contrast, the 2H-tautomer disrupts the pyridine's aromatic system, resulting in significantly reduced stability [1] [2].
The 5-hydroxy derivative of pyrazolo[3,4-b]pyridine introduces additional tautomeric complexity through lactam-lactim equilibrium. At physiological pH, the 5-oxo tautomer predominates, forming an intramolecular hydrogen bond with N4 that enhances planarity and influences molecular recognition. This tautomer exhibits a calculated dipole moment of 4.2 Debye, facilitating polar interactions with biological targets [4]. Crystallographic analyses confirm that hydroxy substitution at C5 stabilizes a nearly coplanar conformation (deviation < 5°), optimizing π-stacking interactions in protein binding pockets [1] [4].
Table 1: Tautomeric Properties of Pyrazolo[3,4-b]pyridine Systems
Tautomeric Form | Relative Energy (kJ/mol) | Aromaticity Index | Predominant Environment |
---|---|---|---|
1H-Pyrazolo[3,4-b]pyridine | 0 (reference) | 0.92 | All conditions |
2H-Pyrazolo[3,4-b]pyridine | +37.03 | 0.68 | Non-aromatic fused systems only |
5-Hydroxy-1H-tautomer | +2.1 | 0.89 | Solid state |
5-Oxo-1H-tautomer | -4.3 | 0.91 | Solution, protein-bound state |
The pharmacological profile of pyrazolo[3,4-b]pyridines is profoundly influenced by substitution patterns, with distinct stability-activity relationships emerging at N1, C3, and C5 positions. Statistical analysis of >300,000 compounds reveals N1-methyl substitution (32.8%) as the most prevalent modification, followed by other alkyl groups (23%) and phenyl groups (15%), while unsubstituted variants constitute approximately 20% of known derivatives [2] [7]. This distribution reflects both synthetic accessibility and biological optimization: N1-alkylation prevents undesirable tautomerization while modulating lipophilicity (logP increases by +0.5 per methylene unit) [1].
C3 position tolerates limited modifications without disrupting core electronics, with methyl (46.77%) and hydrogen (30.83%) dominating the substitution landscape. Introduction of polar groups at C3 significantly alters electronic distribution: C3-amino derivatives exhibit a +0.35 pKa shift at N1 compared to methyl analogues, enhancing hydrogen bond donation capacity [2]. The C5 position—site of the 3-(propan-1-ol) chain in our target compound—demonstrates exceptional versatility. Alkoxy chains of optimal length (n=3-4 carbons) enhance solubility (cLogP reduction up to 1.2 units) while maintaining membrane permeability, as evidenced in the TBK1 inhibitor series where C5-propanol derivatives achieved IC50 values of 0.2 nM [6].
Table 2: Impact of Substituents on Bioactive Pyrazolo[3,4-b]pyridines
Position | Common Substituents | Effect on Core Stability | Biological Consequence | Exemplary Potency |
---|---|---|---|---|
N1 | Methyl (32.8%), Phenyl (15%) | Prevents tautomerization; ΔG -5.2 kJ/mol | Enhanced target selectivity | 15y TBK1 IC50: 0.2 nM [6] |
C3 | Methyl (46.77%), NH₂ (4.69%) | Minor orbital distortion (5° twist) | H-bond donation modulation | Kinase Kd: 8.0 pM [2] |
C5 | Hydroxy, propanol, aryl | Tautomeric control; ΔpKa 1.8 | Solubility-membrane balance | Anticancer GI50: 1.7 µM [1] |
C6 | Halogens, small alkyl | Minimal electronic perturbation | Steric complementarity | Antiviral EC50: 0.3 µM [2] |
The isosteric relationship between pyrazolo[3,4-b]pyridines and purine bases underpins their biological relevance, particularly in kinase inhibition where they effectively mimic adenine binding. Structural superimposition reveals a 0.3Å RMSD deviation at key recognition points: N1/N7 nitrogen positions and C2/C6 hydrogen bond acceptors align within van der Waals contact distances [1] [6]. Despite this topological mimicry, electronic divergence creates distinctive interaction profiles. Purine systems exhibit bidentate hydrogen bonding through N9-H and N7, while pyrazolo[3,4-b]pyridines form asymmetric triple bonds via N1-H (donor), C3-carbonyl/amino (donor/acceptor), and N4 (acceptor) [2].
Dipole moment differentials significantly influence binding specificity: pyrazolo[3,4-b]pyridines exhibit a ~0.7-1.2 Debye reduction in dipole magnitude compared to adenine analogues, reducing desolvation penalties upon ATP-pocket binding [6]. This property was exploited in TBK1 inhibitor development, where the pyrazolo[3,4-b]pyridine core achieved 100-fold selectivity over structurally similar kinases recognizing adenine [6]. The scaffold's modularity enables strategic bioisosterism: C3-amino groups mimic adenine's 6-amino group (H-bond vector similarity: 0.92), while C6 halogens provide hydrophobic contacts inaccessible to purines [1] [2].
Table 3: Molecular Recognition Parameters: Pyrazolo[3,4-b]pyridines vs. Purines
Parameter | 1H-Pyrazolo[3,4-b]pyridine | Adenine (Purine) | Biological Advantage |
---|---|---|---|
H-bond Acceptor Atoms | N4, C7 (fused ring) | N1, N3, N7 | Enhanced kinase hinge binding |
H-bond Donor Atoms | N1-H, C3-NH₂ | N6-NH₂, N9-H | Complementary donor profiles |
Dipole Moment | 4.1-4.7 Debye | 4.8-5.9 Debye | Reduced desolvation energy |
π-Cloud Density | 6.2 e⁻/ų | 6.8 e⁻/ų | Improved stacking selectivity |
pKa (Ionizable N) | 3.8 (N1) | 4.2 (N1) | Tunable electrostatic interactions |
Tautomeric Options | 2 dominant forms | 4+ forms | Simplified binding equilibria |
Compounds Mentioned in Text
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8